![molecular formula C15H16FNO B1298351 (2-Fluoro-benzyl)-(4-methoxy-benzyl)-amine CAS No. 418788-17-7](/img/structure/B1298351.png)
(2-Fluoro-benzyl)-(4-methoxy-benzyl)-amine
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Overview
Description
“(2-Fluoro-benzyl)-(4-methoxy-benzyl)-amine” is a complex organic compound that contains a fluorobenzyl group, a methoxybenzyl group, and an amine group . The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields, such as pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic substitution reactions or enzymatic methods . For instance, fluorinated compounds can be synthesized using enzymes like fluorinase .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. It would likely exhibit the characteristic structures of fluorobenzyl and methoxybenzyl groups .Chemical Reactions Analysis
The chemical reactions of this compound would be influenced by its functional groups. For instance, the amine group could participate in acid-base reactions, while the fluorobenzyl and methoxybenzyl groups could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a fluorine atom could affect the compound’s reactivity, stability, and other properties .Scientific Research Applications
Inhibition of Nucleoside Transport
(2-Fluoro-benzyl)-(4-methoxy-benzyl)-amine derivatives have been explored for their potential in inhibiting nucleoside transport proteins like ENT1. A study replaced the ribose moiety of a known inhibitor with substituted benzyl groups, including halogen, hydroxyl, and amine functionalities. Substituting the 2-position of the benzyl group with aryl groups showed increased affinities, highlighting the potential of these compounds in modulating nucleoside transport with implications for various therapeutic applications (Tromp et al., 2004).
Synthesis and Reactivity in Organic Chemistry
The compound has been involved in the synthesis and study of reactivity patterns in organic chemistry. For instance, the synthesis and reactivity of 2-fluorinated aziridines were investigated, demonstrating the divergent reactive behavior of mono- and difluoroaziridines, showcasing the compound's role in generating structurally diverse organic molecules with potential for various applications (Verniest et al., 2007).
Fluorine Chemistry and Material Science
In material science, the compound's derivatives have been used in the synthesis of fluoro-polyimides. These polymers, synthesized from fluorine-containing aromatic diamines, have shown excellent thermal stability, low moisture absorption, and high hygrothermal stability, indicating their utility in advanced material applications (Xie et al., 2001).
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors in the body .
Mode of Action
It is known that fluorinated compounds can interact with their targets in a unique manner due to the presence of the fluorine atom . The fluorine atom can form strong bonds with carbon, influencing the compound’s interaction with its targets .
Biochemical Pathways
Fluorinated compounds can influence various biochemical pathways, depending on their structure and the specific targets they interact with .
Pharmacokinetics
Fluorinated compounds are generally known for their enhanced stability and bioavailability .
Result of Action
Fluorinated compounds can induce a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-1-(4-methoxyphenyl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO/c1-18-14-8-6-12(7-9-14)10-17-11-13-4-2-3-5-15(13)16/h2-9,17H,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQYDNUKRKWAKET-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2=CC=CC=C2F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20354618 |
Source
|
Record name | (2-Fluoro-benzyl)-(4-methoxy-benzyl)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20354618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoro-benzyl)-(4-methoxy-benzyl)-amine | |
CAS RN |
418788-17-7 |
Source
|
Record name | (2-Fluoro-benzyl)-(4-methoxy-benzyl)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20354618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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